molecular formula C15H12BrClO2 B1532068 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-54-3

5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride

Cat. No. B1532068
M. Wt: 339.61 g/mol
InChI Key: UXAHXKAHDYEHHM-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C15H12BrClO2 and a molecular weight of 339.62 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride consists of 15 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The exact spatial configuration can be determined using techniques like X-ray crystallography, but such data is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride are not fully detailed in the search results. It has a molecular weight of 339.62 .

Scientific Research Applications

Synthesis and Potential Pharmacological Applications

A study by Högberg et al. (1990) explored the synthesis of a series of 5-substituted benzamides using 5-bromo-2,3-dimethoxybenzoic acid, a related compound to 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride. These compounds exhibited potent antidopaminergic properties, making them relevant in investigations of dopamine D-2 receptors, potentially useful in antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).

Role in Organic Synthesis

Sheng-li (2004) described the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate in the synthesis of certain anti-cancer drugs. The process involved 2-amino-5-methylbenzoic acid, which shares structural similarities with 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride, highlighting its potential role in the synthesis of complex organic compounds (Cao Sheng-li, 2004).

Catalytic Applications

Goodman and Detty (2004) investigated the use of selenoxides as catalysts in the bromination of organic substrates. This study indirectly relates to 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride by demonstrating the broader utility of brominated organic compounds in catalytic processes (Goodman & Detty, 2004).

Photobromination in Carbohydrate Chemistry

Ferrier and Tyler (1980) explored the photobromination of carbohydrate derivatives, which could be relevant in understanding the chemical behavior of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride under specific conditions, such as photochemical reactions (Ferrier & Tyler, 1980).

Future Directions

The future directions of research involving 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

5-bromo-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHXKAHDYEHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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